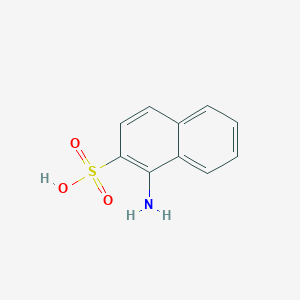

1-Naphthylamine-2-sulfonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-aminonaphthalene-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZWNZGVZFLMNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058838 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-06-1 |

Source

|

| Record name | 1-Naphthylamine-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P4M2L23X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthylamine-2-sulfonic acid spectral properties (UV-Vis, NMR, IR)

An In-Depth Technical Guide to the Spectral Properties of 1-Naphthylamine-2-sulfonic Acid (Tobias Acid)

Introduction

1-Naphthylamine-2-sulfonic acid, commonly known as Tobias acid, is a pivotal chemical intermediate in the synthesis of a wide array of azo dyes and pigments.[1] Its molecular structure, featuring a naphthalene core substituted with both an electron-donating amino group (-NH₂) and a strongly electron-withdrawing sulfonic acid group (-SO₃H), gives rise to unique chemical and physical properties. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its spectral signature is paramount for structural elucidation, purity assessment, and quality control during synthesis and application.

This guide provides an in-depth analysis of the key spectral properties of Tobias acid, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative moves beyond a simple presentation of data, emphasizing the causal relationships between molecular structure and spectral output and providing field-proven experimental protocols.

Chemical Structure Analysis

The unique spectral characteristics of Tobias acid are a direct consequence of its molecular architecture. The naphthalene ring system serves as the core chromophore, while the amino and sulfonic acid groups act as powerful modulators of its electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Tobias acid, the absorption of UV radiation primarily excites electrons within the aromatic π-system of the naphthalene rings (π → π* transitions). The positions and intensities of these absorption bands are sensitive to the attached functional groups.

Expertise & Experience: Interpreting the Spectrum

The parent naphthalene molecule exhibits strong UV absorption. The introduction of the amino (-NH₂) group, a potent auxochrome, causes a bathochromic (red) shift to longer wavelengths and increases the absorption intensity (hyperchromic effect). Conversely, the sulfonic acid (-SO₃H) group can have a more complex influence but generally acts as an electron-withdrawing group, further modifying the electronic landscape. The resulting spectrum is a unique fingerprint arising from the interplay of these substituents on the naphthalene chromophore.

Quantitative Data Summary

The electronic spectrum of Tobias acid has been reported with a characteristic absorption maximum in the UV region.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 1-Naphthylamine-2-sulfonic Acid | 325 | Not Reported | Not Specified |

| Reference:[2] |

Trustworthiness: A Self-Validating Experimental Protocol

This protocol ensures reproducibility and accuracy through systematic steps, including baseline correction and concentration validation.

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or water are common choices. The choice is critical as solvent polarity can influence λmax.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of Tobias acid and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a stock solution of known concentration (~100 µg/mL).

-

Working Solution Preparation: Dilute the stock solution to prepare a series of working standards (e.g., 1, 2, 5, 10 µg/mL). The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Instrument Baseline: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer across the desired wavelength range (e.g., 200-400 nm). This subtracts any absorbance from the solvent and cuvette itself.

-

Sample Measurement: Rinse the cuvette with the working solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, ensure the measured absorbance falls within the linear range of the calibration curve.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expertise & Experience: Predicting the IR Spectrum

The IR spectrum of Tobias acid is expected to be complex but highly informative. We can predict the key absorption bands by considering its constituent functional groups. The presence of both N-H bonds in the amine and O-H/S=O bonds in the sulfonic acid will dominate specific regions of the spectrum. The aromatic region will show characteristic C-H and C=C stretching and bending vibrations.

Expected IR Absorption Bands

While a specific library spectrum is not available, a reliable interpretation can be made by referencing standard IR correlation tables.[3][4]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3400 - 3250 | -NH₂ (Amine) | N-H Symmetric & Asymmetric Stretch | Medium |

| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak |

| ~3000 | -SO₃H (Sulfonic Acid) | O-H Stretch (Broad) | Broad, Medium |

| 1620 - 1580 | -NH₂ (Amine) | N-H Bend (Scissoring) | Medium |

| 1600, 1500, 1450 | Aromatic Ring | C=C Stretch | Medium to Weak |

| 1350 - 1340 | -SO₃H (Sulfonic Acid) | S=O Asymmetric Stretch | Strong |

| 1170 - 1150 | -SO₃H (Sulfonic Acid) | S=O Symmetric Stretch | Strong |

| 1340 - 1250 | Aromatic Amine | C-N Stretch | Strong |

| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

Trustworthiness: A Self-Validating Experimental Protocol (KBr Pellet Method)

The KBr pellet method is a standard and reliable technique for acquiring IR spectra of solid samples. The causality for this choice is that KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample.

-

Sample Preparation: Weigh approximately 1-2 mg of Tobias acid and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The ratio is critical; too much sample will cause total absorption.

-

Grinding: Gently grind the mixture in a dry agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures uniform distribution.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This captures the spectral signature of the atmospheric H₂O and CO₂, which can then be subtracted from the sample spectrum.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the peaks and compare them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

Expertise & Experience: Predicting the NMR Spectra

Due to the limited availability of public reference spectra for Tobias acid, this section focuses on a first-principles approach to predict and interpret its ¹H and ¹³C NMR spectra. This predictive skill is essential for any research scientist. The key is to understand the electronic effects of the -NH₂ and -SO₃H substituents on the chemical shifts of the neighboring protons and carbons.

¹H NMR Spectral Analysis (Predicted)

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum will be complex, showing signals for the six protons on the naphthalene ring.

-

Exchangeable Protons: The protons of the amino (-NH₂) and sulfonic acid (-SO₃H) groups are acidic and will readily exchange with deuterium from the solvent if D₂O is used. In a solvent like DMSO-d₆, they would appear as broad singlets that disappear upon adding a drop of D₂O. Their chemical shifts can vary widely depending on concentration and temperature.

-

Aromatic Protons: The six aromatic protons are all chemically non-equivalent and will show distinct signals.

-

The -NH₂ group is electron-donating, causing an upfield (shielding) shift for protons ortho and para to it.

-

The -SO₃H group is electron-withdrawing, causing a downfield (deshielding) shift for nearby protons.

-

Splitting Patterns: Protons on adjacent carbons will couple with each other, leading to signal splitting (doublets, triplets, or more complex multiplets). The coupling constants (J-values) provide information about the relative positions of the protons (ortho, meta, para).

-

Predicted ¹H NMR Chemical Shifts and Splitting (Note: These are estimations based on substituent effects. Actual values may vary.)

| Proton | Approx. δ (ppm) | Predicted Splitting | Rationale |

| H-3 | ~7.2-7.4 | Doublet | Ortho to -NH₂ (shielded), ortho coupling to H-4 |

| H-4 | ~7.8-8.0 | Doublet | Meta to -NH₂ and -SO₃H, ortho coupling to H-3 |

| H-5 | ~7.9-8.1 | Doublet | Peri to -SO₃H (deshielded), ortho coupling to H-6 |

| H-6 | ~7.5-7.7 | Multiplet | Ortho coupling to H-5 and H-7 |

| H-7 | ~7.5-7.7 | Multiplet | Ortho coupling to H-6 and H-8 |

| H-8 | ~7.8-8.0 | Doublet | Peri to -NH₂ (shielded), ortho coupling to H-7 |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum is expected to show 10 distinct signals, one for each unique carbon atom in the naphthalene ring system.

-

Substituted Carbons (C1, C2, C9, C10): These carbons, directly attached to other carbons or substituents, will have their signals shifted significantly.

-

C1 (attached to -NH₂): Strongly shielded (shifted upfield) to ~145-150 ppm.

-

C2 (attached to -SO₃H): Deshielded (shifted downfield) to ~135-140 ppm.

-

-

Unsubstituted Carbons (CH): The remaining six carbons will appear in the typical aromatic region of ~110-130 ppm. Their exact shifts will be influenced by their proximity to the two substituents.

Trustworthiness: A Self-Validating Experimental Protocol (NMR)

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice as it dissolves polar compounds and allows for the observation of exchangeable N-H and O-H protons. D₂O can also be used, but will result in the exchange and disappearance of these signals.

-

Sample Preparation: Accurately weigh 5-10 mg of Tobias acid and dissolve it in approximately 0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for organic solvents or DSS for aqueous solutions, to calibrate the chemical shift scale to 0.00 ppm.

-

Instrument Tuning: Place the sample in the NMR spectrometer. The instrument must be tuned to the specific sample and locked onto the deuterium signal of the solvent to ensure field stability. Shimming is then performed to optimize the magnetic field homogeneity, resulting in sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay, or FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and integrated to provide the final, interpretable data.

References

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Sigma-Aldrich. (2020). IR Spectrum Table & Chart. Retrieved from Scribd: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Defense Technical Information Center (DTIC). (n.d.). The Analysis of B-1 Dye (1,P- Nitrophenylazo 2, Naphthylamine) by Ultraviolet-Visible Spectroscopy and Thin Layer Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Tobias acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of 1-Naphthylamine-2-sulfonic Acid (Tobias Acid)

Abstract

1-Naphthylamine-2-sulfonic acid, commonly known in the industry as Tobias acid, is a pivotal chemical intermediate in the synthesis of a wide range of azo dyes and pigments.[1][2] Its molecular structure, featuring both a reactive amine group and a water-solubilizing sulfonic acid group on a naphthalene core, makes it an essential building block for vibrant and lasting colorants, including the important Lithol Reds.[3] The production of high-purity Tobias acid is a multi-step process that demands precise control over reaction conditions to maximize yield and, critically, to minimize the formation of hazardous impurities such as the carcinogen 2-aminonaphthalene.[4] This guide provides an in-depth examination of the predominant industrial synthesis methodologies, detailed purification protocols, and the underlying chemical principles that govern these transformations.

Synthesis Methodologies: A Comparative Analysis

The industrial synthesis of Tobias acid is primarily achieved via two distinct routes: the Bucherer-Lepetit reaction and the thermal rearrangement of naphthionate. While both pathways yield the desired product, the Bucherer-Lepetit reaction is overwhelmingly favored due to its superior efficiency, yield, and safer operational profile.

The Bucherer-Lepetit Reaction: The Industrial Standard

The Bucherer-Lepetit reaction, discovered independently by Robert Lepetit (1898) and Hans Theodor Bucherer (1904), is a powerful and reversible nucleophilic aromatic substitution.[5][6] It facilitates the conversion of a naphthol to a naphthylamine in the presence of aqueous ammonia and a bisulfite salt.[7][8] In the context of Tobias acid synthesis, the starting material is 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid).[1]

1.1.1. Reaction Mechanism and Causality

The reaction proceeds through a fascinating addition-elimination mechanism that temporarily disrupts the aromaticity of the naphthalene ring. Understanding this pathway is crucial for process optimization.

-

Protonation and Dearomatization: The reaction initiates with the protonation of the naphthol ring, which activates it towards nucleophilic attack.

-

Bisulfite Addition: A bisulfite anion then adds to the ring, forming a stable tetralone sulfonic acid intermediate.[6] This step is the cornerstone of the reaction, as the hydroxyl group is converted into a better leaving group.

-

Nucleophilic Attack by Ammonia: Ammonia, acting as the nitrogen source, attacks the carbonyl-like carbon of the intermediate.

-

Dehydration and Elimination: Subsequent dehydration yields a resonance-stabilized cation, which then eliminates the bisulfite group to form the final naphthylamine product and restore the aromatic system.[6][9]

The reversibility of the reaction is a key feature; the same mechanism allows for the conversion of a naphthylamine back to a naphthol by treatment with aqueous bisulfite and hydroxide.[5][8]

1.1.2. Visualization: Bucherer-Lepetit Reaction Mechanism

Caption: Mechanism of the Bucherer-Lepetit Reaction.

1.1.3. Detailed Experimental Protocol: Synthesis of Tobias Acid

This protocol synthesizes insights from established industrial practices.[4][10][11]

-

Step 1: Sulfonation of 2-Naphthol.

-

Charge an inert solvent (e.g., 1,2-dichloroethane) into a reactor.

-

Add 2-naphthol to the solvent.

-

Cool the mixture and slowly add chlorosulfonic acid while maintaining the temperature to produce 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid).

-

-

Step 2: Neutralization.

-

Introduce ammonia gas to neutralize the hydrochloric acid byproduct and any excess chlorosulfonic acid, converting the oxy-Tobias acid to its ammonium salt.

-

-

Step 3: Bucherer Amination.

-

Transfer the aqueous solution of the ammonium salt of oxy-Tobias acid to a high-pressure autoclave.

-

Add a source of sulfur dioxide, such as an aqueous solution of ammonium bisulfite.

-

Seal the reactor and heat the mixture to 120-130°C for 25-30 hours.[11] The autogenous pressure will rise during the reaction.

-

-

Step 4: Initial Work-up.

-

After the reaction period, cool the autoclave, vent excess pressure, and discharge the reaction mixture. The product, Tobias acid, is now in the solution primarily as its ammonium or sodium salt.

-

1.1.4. Process Parameters and Yield

| Parameter | Typical Value / Range | Rationale / Impact on Process |

| Amination Temperature | 100 - 135°C[11] | Higher temperatures accelerate the reaction but can increase byproduct formation. |

| Reactant Mole Ratio | 1 : 4 : 0.75 to 1 : 5 : 1 (Oxy-Tobias Salt : NH₃ : SO₂)[11] | Optimizes the conversion rate and minimizes unreacted starting material. |

| Reaction Time | 4 - 30 hours[7][11] | Sufficient time is required to drive the equilibrium towards the amine product. |

| Pressure | Autogenous (approx. 9-10 bar)[7] | Generated by heating the sealed aqueous mixture; essential for the reaction. |

| Typical Yield | >95% | The Bucherer reaction is highly efficient when properly controlled. |

Thermal Rearrangement of Sodium Naphthionate

An older, less common method involves the high-temperature rearrangement of sodium 1-naphthylamine-4-sulfonate (sodium naphthionate).[12]

1.2.1. Principle and Causality

This process relies on the thermodynamic stability of the 1,2-isomer over the 1,4-isomer. By heating sodium naphthionate in a high-boiling, inert, water-immiscible solvent like xylene or chlorobenzene, an intramolecular rearrangement is induced.[12] A critical function of the solvent is the azeotropic removal of water from the starting material, as residual moisture interferes with the reaction.[12]

1.2.2. Detailed Experimental Protocol: Thermal Rearrangement

-

Step 1: Dehydration.

-

Charge a high-pressure autoclave with sodium naphthionate and chlorobenzene.

-

Heat the mixture to approximately 200°C and distill off a portion of the solvent to azeotropically remove water.[12]

-

-

Step 2: Isomerization.

-

Increase the temperature to 225°C and maintain with stirring for 5-6 hours to effect the rearrangement.[12]

-

-

Step 3: Isolation.

-

Cool the reaction mixture, which will solidify.

-

Filter the solid product and wash thoroughly with fresh solvent (e.g., chlorobenzene) to remove byproducts.[12]

-

This method is often hampered by decomposition at the high temperatures required, leading to lower yields and a more complex purification process compared to the Bucherer reaction.[12]

Purification: Achieving High-Purity Tobias Acid

Purification is a non-negotiable stage in Tobias acid production. The primary objective is the complete removal of 2-aminonaphthalene, a regulated carcinogen, which can form as a byproduct during the Bucherer reaction.[4]

Purification Workflow

The purification strategy is a multi-step process designed to systematically remove different types of impurities.

Caption: General workflow for the purification of Tobias acid.

Detailed Experimental Protocol: Purification

This protocol is based on established industrial purification methods.[4][10]

-

Step 1: Liquid-Liquid Extraction.

-

Take the aqueous solution of the crude Tobias acid salt from the Bucherer reaction and dilute it if necessary.

-

Heat the solution to 70-75°C.

-

In a countercurrent extraction column or a series of mixer-settlers, extract the aqueous solution with a water-immiscible organic solvent such as toluene or o-dichlorobenzene.[4][13] The non-polar 2-aminonaphthalene impurity will partition into the organic phase.

-

Separate the purified aqueous layer. This step can reduce 2-aminonaphthalene content to parts-per-million (ppm) levels.[4]

-

-

Step 2: Precipitation of Free Acid.

-

Cool the purified aqueous solution to 50-55°C.

-

Slowly add a mineral acid (e.g., sulfuric acid) to the solution with vigorous stirring to adjust the pH to approximately 1.5-2.5.[4][10]

-

The free Tobias acid, which is only slightly soluble in cold acidic water, will precipitate out as fine, needle-like crystals.[2]

-

-

Step 3: Isolation and Drying.

-

Collect the precipitated crystals by filtration.

-

Wash the filter cake with cold water to remove any residual salts and acid.

-

Dry the purified product in a vacuum oven.

-

For extremely high-purity requirements, the isolated acid can be redissolved in a dilute alkaline solution, treated with activated charcoal to remove colored impurities, filtered, and re-precipitated.[12]

Safety Considerations

-

Reagents: Chlorosulfonic acid and concentrated sulfuric acid are highly corrosive and react violently with water. Ammonia is a corrosive and toxic gas. All handling should be performed in well-ventilated areas with appropriate personal protective equipment (PPE).

-

Equipment: The use of high-pressure autoclaves requires certified equipment and adherence to strict operational and maintenance protocols to prevent catastrophic failure.

-

Byproducts: 2-Aminonaphthalene (beta-naphthylamine) is a known human carcinogen.[4] All process steps must be designed to minimize its formation and ensure its effective removal. Waste streams containing this impurity must be handled and disposed of according to regulatory guidelines.

Conclusion

The synthesis of 1-Naphthylamine-2-sulfonic acid is a well-established industrial process, with the Bucherer-Lepetit reaction serving as the most efficient and reliable method. The key to producing a commercially viable product lies not only in optimizing the synthesis for high yield but also in implementing a robust, multi-stage purification strategy. The critical solvent extraction and controlled acid precipitation steps are indispensable for ensuring the final product meets the stringent purity standards required for the dye industry, particularly concerning the removal of carcinogenic byproducts. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis and purification of this vital chemical intermediate with technical proficiency and a commitment to safety.

References

-

Wikipedia. (n.d.). Tobias acid. Retrieved from [Link]

- Google Patents. (n.d.). GB2001645A - Preparing Tobias Acid.

-

Wikipedia. (n.d.). Bucherer reaction. Retrieved from [Link]

-

ChemBK. (n.d.). Tobias acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Bucherer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CA1051023A - Method for tobias acid manufacture.

-

Grokipedia. (2026). Bucherer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Amino J Acid. Retrieved from [Link]

- Google Patents. (n.d.). US2471400A - Preparation of 1-naphthylamine-2-sulfonic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid....

-

Organic Reactions. (n.d.). The Bucherer Reaction: From Naphthylamine to Naphthol. Retrieved from [Link]

- Google Patents. (n.d.). CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid.

- Google Patents. (n.d.). US2058911A - Process for the purification of naphthylamine sulphonic acid.

-

Organic Syntheses. (n.d.). 1-amino-2-naphthol-4-sulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-naphthylamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Naphthylamine-7-Sulfonic Acid: A Crucial Dye Intermediate. Retrieved from [Link]

-

Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

- Google Patents. (n.d.). CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid.

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the manufacture of naphthylamine sulphonic acids - EP 0000634 A1. Retrieved from [Link]

-

DrugFuture. (n.d.). 2-Naphthylamine-1-sulfonic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.

-

PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

BDMAEE. (2024). naphthalene-1-sulfonic acid. Retrieved from [Link]

Sources

- 1. Tobias acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. GB2001645A - Preparing Tobias Acid - Google Patents [patents.google.com]

- 11. CA1051023A - Method for tobias acid manufacture - Google Patents [patents.google.com]

- 12. US2471400A - Preparation of 1-naphthylamine-2-sulfonic acid - Google Patents [patents.google.com]

- 13. US2058911A - Process for the purification of naphthylamine sulphonic acid - Google Patents [patents.google.com]

1-Naphthylamine-2-sulfonic acid CAS number and molecular weight

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties, synthesis, and applications of aminonaphthalenesulfonic acids, a critical class of compounds in various scientific fields. A key point of clarification is the distinction between two specific isomers: 1-Naphthylamine-2-sulfonic acid and the more common 2-Amino-1-naphthalenesulfonic acid . While their names are similar, their structures and, consequently, their CAS numbers and established applications differ. This guide will first address the specific, less-documented isomer requested and then provide a comprehensive overview of its more prevalent counterpart, which is often the subject of inquiry due to its widespread use.

Part 1: The Specific Isomer - 1-Naphthylamine-2-sulfonic acid

There is notable ambiguity in scientific and commercial literature regarding "1-Naphthylamine-2-sulfonic acid." While it is a valid chemical structure, it is significantly less common than its isomer, 2-Amino-1-naphthalenesulfonic acid. Some chemical suppliers list 1-Naphthylamine-2-sulfonic acid, but often without a specific CAS number, indicating its limited commercial availability.

A key historical reference for the synthesis of this specific isomer is a 1949 patent detailing its preparation.

Synthesis of 1-Naphthylamine-2-sulfonic acid

An improved method for preparing 1-Naphthylamine-2-sulfonic acid involves the rearrangement of a salt of naphthionic acid (1-naphthylamine-4-sulfonic acid). The historical challenge in this synthesis was achieving uniform heating of the solid sodium naphthionate, which often led to decomposition and poor yields.[1]

The patented improvement involves using a relatively low-boiling, inert, water-immiscible organic liquid as a reaction medium.[1] This allows for more controlled heating and the azeotropic removal of water. Suitable solvents include mononuclear aromatic liquids like benzene and its homologues, which are thermally stable and do not react with the sodium salts.[1]

Experimental Protocol Outline (Based on U.S. Patent 2,471,400A):

-

A mixture of sodium naphthionate and a suitable organic solvent (e.g., mixed xylene) is heated in an autoclave.

-

The initial heating phase, up to approximately 175-200°C, serves to azeotropically remove water.

-

After dehydration, the reaction temperature is elevated to 225-250°C and maintained until the isomeric rearrangement is complete.

-

Efficient agitation is crucial throughout the process.

-

After cooling, the product, sodium 1-naphthylamine-2-sulfonate, is filtered.

-

The filter cake is washed with the solvent to remove naphthylamine and other byproducts.

-

The purified sodium salt can then be crystallized from a water/ammonia solution with the addition of sodium chloride.[1]

Due to the limited available data, a detailed discussion of its applications in drug development and other research areas is not feasible at this time. Researchers interested in this specific isomer should refer to the foundational patent literature for synthesis details.

Part 2: The Prevalent Isomer - 2-Amino-1-naphthalenesulfonic acid (Tobias Acid)

It is highly probable that inquiries regarding "1-Naphthylamine-2-sulfonic acid" are intended to refer to its widely used isomer, 2-Amino-1-naphthalenesulfonic acid , commonly known as Tobias acid .[2][3] This compound is a cornerstone intermediate in the synthesis of azo dyes and has been investigated for various other applications.[2][3][4]

Core Identification and Physicochemical Properties

The fundamental identifiers and properties of Tobias acid are summarized below for clarity and easy reference.

| Property | Value | Source(s) |

| CAS Number | 81-16-3 | [2][3][5][6][7] |

| Molecular Formula | C₁₀H₉NO₃S | [2][3][8] |

| Molecular Weight | 223.25 g/mol | [2][3][8] |

| Appearance | White to off-white or pinkish crystalline powder | [2][4][9] |

| Melting Point | ~180 °C | [3][4][9] |

| Solubility | Slightly soluble in cold water; more soluble in hot water. Very slightly soluble in ethanol and ether. | [4][9][10] |

| Synonyms | Tobias acid, 2-Naphthylamine-1-sulfonic acid | [2][3][5][6] |

Synthesis of Tobias Acid: The Bucherer Reaction

The industrial preparation of Tobias acid is typically achieved via the Bucherer reaction.[2] This well-established reaction converts a naphthol into a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

The overall process can be broken down into several key stages:

-

Sulfonation of 2-Naphthol: The process begins with the sulfonation of 2-hydroxynaphthalene (β-naphthol) to produce 2-hydroxy-1-naphthalenesulfonic acid (oxy-Tobias acid). This is often carried out using chlorosulfonic acid in an inert organic solvent under anhydrous conditions.[11][12]

-

Ammonolysis (Bucherer Reaction): The oxy-Tobias acid is then converted to Tobias acid. The ammonium salt of oxy-Tobias acid is treated with ammonia and SO₂ donors under pressure and heat.[11][12]

-

Precipitation and Isolation: The resulting ammonium salt of Tobias acid is converted to the free acid by acidification, typically with sulfuric acid, to a pH of about 1.2-1.75.[11][12] The precipitated Tobias acid is then filtered, washed, and dried.[12]

Caption: Synthesis pathway of Tobias acid from 2-Naphthol.

Applications in Research and Industry

The primary utility of Tobias acid stems from its role as a versatile chemical intermediate.

-

Azo Dye Synthesis: Tobias acid is a fundamental precursor in the manufacturing of a wide range of azo dyes and pigments.[2][3][4] It serves as a diazo component, which, after diazotization, can be coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-) that imparts color.[4] Notable examples include C.I. Acid Yellow 19 and C.I. Pigment Red 49.[2][3]

-

Organic Synthesis Intermediate: Beyond dyes, it is used to produce other important intermediates like J acid and γ acid.[10] It has also been used in the preparation of 2-(2-naphthylamino)benzoxazole.

-

Potential Biological Activity: Recent spectroscopic studies have explored the electronic properties of Tobias acid to understand its potential for biological activity, including as an antiviral agent.[13] Investigations into its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provide insights into its reactivity and potential interactions with biological molecules.[13]

Pharmacology and Biochemistry Insights

For professionals in drug development, understanding the metabolic fate of a compound is crucial. Studies in rats have shown that orally administered 2-Amino-1-naphthalenesulfonic acid is rapidly absorbed and excreted in the urine largely unchanged.[14] This suggests metabolic stability, with no cleavage of the carbon-sulfur bond.[14]

Experimental Protocol: Diazotization of Tobias Acid

The diazotization of the amino group on Tobias acid is the first step in its use for azo dye synthesis. This protocol outlines the general procedure.

Materials:

-

2-Amino-1-naphthalenesulfonic acid (Tobias acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Distilled water

-

Stir plate and magnetic stir bar

-

Beaker

Procedure:

-

Suspension Preparation: Suspend a molar equivalent of Tobias acid in cold water in a beaker. Add 2.5-3 molar equivalents of hydrochloric acid and cool the mixture to 0-5°C using an ice bath with constant stirring.

-

Nitrite Solution: In a separate beaker, prepare a solution of a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in a minimal amount of cold distilled water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of Tobias acid. The temperature must be maintained below 5°C to prevent the decomposition of the resulting diazonium salt.

-

Reaction Monitoring: The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black). A slight excess is typically desired.

-

Use in Coupling: The resulting cold diazonium salt solution is used immediately in the subsequent coupling reaction with a chosen aromatic partner (e.g., a naphthol derivative) to form the final azo dye.

Caption: Workflow for the diazotization of Tobias acid.

Conclusion

References

- Understanding CAS 81-16-3: Properties and Applications of Tobias Acid. (n.d.).

-

Tobias acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-Naphthylamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Tobias Acid | Cas no 81-16-3 | Manufacturer, Supplier, Exporter, India. (n.d.). Emco Chemicals. Retrieved from [Link]

- Process for the preparation of 2-amino-1-naphthalene sulfonic acid. (1981). Google Patents.

-

1-naphthylamine-8-sulfonic acid | CAS#:82-75-7. (n.d.). Chemsrc. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Tobias acid; 2-aminonaphthalene-1-sulfonic acid; 2-amino-1-naphthalenesulfonic acid; debias acid; tonic acid. (2023, January 18). Retrieved from [Link]

-

2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670. (n.d.). PubChem. Retrieved from [Link]

- Preparation of 1-naphthylamine-2-sulfonic acid. (1949). Google Patents.

- Process for the production of 2-amino-1-naphthalenesulfonic acid. (1985). Google Patents.

-

2-Naphthylamine-1-sulfonic acid, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. (2023, May 24). Spectroscopy Online. Retrieved from [Link]

- Preparation method of 1-naphthylamine 8-sulfonic acid. (n.d.). Google Patents.

-

Synthesis of 1-Naphthylamine-4-sulfonic acid [84-86-6]. (n.d.). LambdaSyn. Retrieved from [Link]

-

2-Amino-1-naphthalenesulfonic acid. (n.d.). LookChem. Retrieved from [Link]

- Method for tobias acid manufacture. (n.d.). Google Patents.

Sources

- 1. US2471400A - Preparation of 1-naphthylamine-2-sulfonic acid - Google Patents [patents.google.com]

- 2. Tobias acid - Wikipedia [en.wikipedia.org]

- 3. Tobias Acid | Cas no 81-16-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 81-16-3: 2-Amino-1-naphthalenesulfonic acid [cymitquimica.com]

- 6. 2-萘胺-1-磺酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Aminonaphthalene-1-sulfonic acid | CAS: 81-16-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. lookchem.com [lookchem.com]

- 10. Tobias acid; 2-aminonaphthalene-1-sulfonic acid; 2-amino-1-naphthalenesulfonic acid; debias acid; tonic acid [es.custchemvip.com]

- 11. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 12. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Naphthylamine-2-sulfonic acid

Abstract: This technical guide provides a comprehensive analysis of the solubility of 1-Naphthylamine-2-sulfonic acid (CAS No: 81-16-3), a critical intermediate in the synthesis of azo dyes.[1][2] Known commonly as Tobias acid, its solubility profile is a key determinant of its handling, purification, and reactivity in industrial applications. This document delves into the theoretical principles governing its solubility, presents a detailed solubility profile across various solvent classes, and provides robust, field-proven experimental protocols for both quantitative and qualitative solubility determination. The guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction to 1-Naphthylamine-2-sulfonic acid (Tobias Acid)

1-Naphthylamine-2-sulfonic acid, systematically named 2-Amino-1-naphthalenesulfonic acid, is an off-white crystalline solid that appears as anhydrous scales when crystallized from hot water or as hydrated needles from cold water.[2] Its molecular structure, featuring a naphthalene core functionalized with both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group, imparts a unique amphoteric character that dictates its chemical behavior and solubility.

Key Physicochemical Properties:

-

CAS Number: 81-16-3[2]

-

Molecular Formula: C₁₀H₉NO₃S[2]

-

Primary Application: A vital precursor in the manufacture of various azo dyes.[1][2]

Understanding the solubility of Tobias acid is paramount for optimizing reaction conditions, developing effective purification strategies (such as recrystallization), and ensuring efficient downstream processing.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4]

The structure of 1-Naphthylamine-2-sulfonic acid presents a classic case of competing functionalities:

-

Non-polar Naphthalene Core: The bicyclic aromatic ring system is hydrophobic and disfavors dissolution in polar solvents like water.

-

Polar Functional Groups:

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group that can readily ionize and engage in strong hydrogen bonding, significantly promoting solubility in water and other polar protic solvents.[5][6]

-

Amino Group (-NH₂): This basic group is also polar and contributes to hydrogen bonding.[5]

-

This dual nature—a large hydrophobic core with two highly polar, ionizable groups—results in a complex solubility profile that is highly sensitive to the properties of the solvent, particularly pH and temperature.

Comprehensive Solubility Profile

Direct experimental data for 1-Naphthylamine-2-sulfonic acid is specific and qualitative. The profile below synthesizes this information with insights from structurally similar naphthalenesulfonic acids.

Aqueous Solubility

The solubility of Tobias acid in aqueous systems is modest but highly dependent on pH and temperature.

-

In Water: It is described as slightly soluble in cold water and more soluble in hot water.[2] This temperature dependence is the basis for its purification by recrystallization.

-

Effect of pH: As an amphoteric substance, its aqueous solubility is lowest at its isoelectric point and increases dramatically in both acidic and basic conditions.

-

In Alkaline Solutions (e.g., 5% NaOH): The acidic sulfonic acid group is deprotonated to form the highly polar and water-soluble sodium sulfonate salt. Therefore, solubility is significantly enhanced in basic media.

-

In Acidic Solutions (e.g., 5% HCl): The basic amino group is protonated to form an ammonium salt. While this increases polarity, the overall effect on solubility is less pronounced compared to the formation of the sulfonate salt in alkaline conditions.

-

Solubility in Organic Solvents

The compound's high polarity generally limits its solubility in most organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): It is reported as very slightly soluble in alcohol.[2] While these solvents can hydrogen bond with the amine and sulfonic acid groups, their polarity is insufficient to overcome the intermolecular forces of the crystalline solid and effectively solvate the large naphthalene core. Isomeric compounds like 1-naphthylamine-4-sulfonic acid are also very sparingly soluble in alcohol.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): While specific data is scarce, solubility is expected to be limited but likely greater than in protic solvents due to their strong dipole moments.

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): It is very slightly soluble in ether.[2] Due to the profound mismatch in polarity, Tobias acid is considered practically insoluble in non-polar solvents.

Data Summary Table

| Solvent Class | Specific Solvent | Reported Solubility | Rationale |

| Aqueous | Water (cold) | Slightly Soluble[2] | Polar functional groups allow for some H-bonding. |

| Water (hot) | Soluble[2] | Increased thermal energy overcomes lattice energy. | |

| 5% Sodium Hydroxide | Highly Soluble | Formation of the soluble sodium sulfonate salt. | |

| 5% Hydrochloric Acid | Slightly Soluble | Formation of the ammonium salt. | |

| Polar Protic | Ethanol, Methanol | Very Slightly Soluble[2] | Insufficient polarity to solvate the hydrophobic core effectively. |

| Non-polar | Diethyl Ether | Very Slightly Soluble[2] | Mismatch between polar solute and non-polar solvent. |

| Hexane, Toluene | Practically Insoluble | Strong "like dissolves like" principle incompatibility.[3] |

Experimental Methodologies for Solubility Determination

Accurate solubility data is foundational for process chemistry. The following are standard, validated protocols for determining the solubility of compounds like Tobias acid.

Protocol 1: Quantitative Equilibrium Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Principle: A surplus of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then separated from the excess solid and analyzed to determine the solute concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-Naphthylamine-2-sulfonic acid (e.g., 50-100 mg) to a known volume of the chosen solvent (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant-temperature shaker bath (e.g., 25°C) and agitate for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, either centrifuge the sample at high speed or filter it through a fine-pore (e.g., 0.22 µm) filter that is compatible with the solvent. This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Determine the concentration of the dissolved solute using a validated analytical technique, such as UV-Vis Spectroscopy (by creating a standard curve) or High-Performance Liquid Chromatography (HPLC).[8]

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: Rapid Qualitative Solubility Classification

This method provides a quick assessment of solubility and is useful for solvent screening and understanding a compound's acid-base properties.[9][10]

Principle: A small, fixed amount of solute is treated with a fixed volume of solvent to determine if it dissolves, indicating its classification as soluble, partially soluble, or insoluble.

Step-by-Step Methodology:

-

Setup: Place a small, consistent amount of the compound (e.g., ~25 mg) into three separate labeled test tubes.[9]

-

Solvent Addition:

-

To the first tube, add 1 mL of deionized water.

-

To the second tube, add 1 mL of 5% aqueous NaOH.

-

To the third tube, add 1 mL of 5% aqueous HCl.

-

-

Observation: Vigorously shake each tube for 10-20 seconds and observe.[3] Record whether the compound dissolves completely (soluble), partially, or not at all (insoluble).

-

Interpretation for Tobias Acid:

-

Water: Expected to be partially soluble or insoluble.

-

5% NaOH: Expected to be soluble.

-

5% HCl: Expected to be partially soluble or insoluble.

-

Caption: Workflow for Qualitative Solubility Classification.

Field-Proven Insights & Troubleshooting

-

Causality of pH: The dramatic increase in aqueous solubility in alkaline conditions is the most critical factor for this compound. Many synthetic procedures that use Tobias acid are performed in aqueous alkaline media to ensure it remains in the dissolved, reactive state.

-

Temperature as a Purification Tool: The positive correlation between water solubility and temperature is expertly exploited in purification.[2] Dissolving the crude product in hot water followed by cooling allows for the crystallization of purified Tobias acid, leaving more soluble impurities behind in the mother liquor.

-

Self-Validating Protocols: In the shake-flask method, the presence of undissolved solid at the end of the experiment is a crucial internal control, confirming that a saturated solution was indeed achieved. Failure to observe excess solid invalidates the result.

-

Impact of Impurities: The presence of isomeric impurities or residual starting materials from synthesis can significantly affect measured solubility, often by depressing the melting point and altering the crystal lattice energy. Always use a well-characterized, high-purity sample for definitive solubility studies.

Conclusion

1-Naphthylamine-2-sulfonic acid exhibits a nuanced solubility profile dictated by the interplay between its large hydrophobic naphthalene core and its highly polar, ionizable amine and sulfonic acid functional groups. It is sparingly soluble in cold water and most organic solvents but shows increased solubility in hot water and is highly soluble in aqueous alkaline solutions. This behavior is fundamental to its industrial use, particularly in the synthesis of azo dyes where reactions are often conducted in aqueous basic media.[11] The experimental protocols detailed in this guide provide robust frameworks for researchers to accurately quantify and qualify its solubility, enabling more effective process development, purification, and application.

References

- Vertex AI Search Result. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Vertex AI Search Result. (n.d.).

- Vertex AI Search Result. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). 1-Amino-2-naphthalenesulfonic acid.

- DrugFuture. (n.d.). 1-Naphthylamine-4-sulfonic Acid.

- ChemBK. (2024, April 10). naphthalene-1-sulphonic acid.

- Wikipedia. (n.d.). 1-Naphthylamine.

- PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670.

- Cheméo. (n.d.). Chemical Properties of 1-Naphthalenesulfonic acid (CAS 85-47-2).

- DrugFuture. (n.d.). 2-Naphthylamine-1-sulfonic Acid.

- Wikipedia. (n.d.). Naphthalene-2-sulfonic acid.

- Smolecule. (2023, August 15). Buy 1-Naphthol-4-sulfonic acid | 84-87-7.

Sources

- 1. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine-1-sulfonic Acid [drugfuture.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]

- 7. 1-Naphthylamine-4-sulfonic Acid [drugfuture.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Photophysical Properties of 1-Naphthylamine-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Naphthylamine-2-sulfonic acid, a member of the aminonaphthalenesulfonic acid family, is a fluorescent molecule of significant interest in various scientific domains, including biomedical research and drug development. Its utility stems from the sensitivity of its fluorescence emission to the local microenvironment, making it a valuable probe for studying molecular interactions. This technical guide provides a comprehensive overview of the core photophysical properties of 1-Naphthylamine-2-sulfonic acid, detailing its absorption and emission characteristics, fluorescence quantum yield, and lifetime. A central focus is placed on the pronounced effects of solvent polarity (solvatochromism) and pH on its fluorescence, which are critical for its application as a sensor and molecular probe. This guide synthesizes theoretical principles with practical experimental considerations, offering detailed protocols and data interpretation strategies to empower researchers in leveraging the unique photophysical attributes of this compound.

Introduction: The Significance of Environmentally Sensitive Fluorescent Probes

Fluorescent molecules whose emission properties are modulated by their immediate surroundings have become indispensable tools in the life sciences. These "smart" probes, such as 1-Naphthylamine-2-sulfonic acid and its isomers, offer a non-invasive window into complex biological systems. Their ability to report on local polarity, pH, and the formation of molecular complexes provides invaluable insights into protein conformation, membrane dynamics, and drug-target interactions.[1][2] Aminonaphthalenesulfonic acids, in particular, are characterized by their water-soluble nature, a consequence of the polar sulfonic acid group, and the environmentally sensitive fluorescence of the naphthylamine moiety.[2] This guide will delve into the specific photophysical characteristics of the 1-Naphthylamine-2-sulfonic acid isomer, providing a foundational understanding for its effective application.

Core Photophysical Properties

The interaction of 1-Naphthylamine-2-sulfonic acid with light is governed by a set of fundamental photophysical parameters. Understanding these properties is paramount for the design and interpretation of experiments utilizing this fluorescent probe.

Absorption and Emission Spectra

Like all fluorescent molecules, 1-Naphthylamine-2-sulfonic acid absorbs light at specific wavelengths and, following electronic excitation, emits light at a longer wavelength. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A larger Stokes shift is often advantageous as it minimizes the overlap between absorption and emission spectra, thereby improving the signal-to-noise ratio in fluorescence measurements.

Table 1: General Spectroscopic Properties of Aminonaphthalenesulfonic Acids

| Property | Typical Range/Value | Reference |

| Absorption Maxima (λabs) | 320 - 380 nm | [2] |

| Emission Maxima (λem) | 400 - 550 nm | [2] |

| Stokes Shift | 80 - 170 nm | Inferred |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M-1cm-1 | Estimated |

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of 1-Naphthylamine-2-sulfonic acid is highly dependent on its environment, a key feature that will be explored in subsequent sections. In aqueous solutions, many aminonaphthalenesulfonic acids exhibit weak fluorescence, which is significantly enhanced in non-polar environments or when bound to macromolecules like proteins.[1][4][5]

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically on the nanosecond timescale and can also be sensitive to the fluorophore's environment. For instance, the fluorescence lifetime of 4-Amino naphthalene-1-sulfonic acid-alginate has been observed to decrease from 11 ns in water to 7 ns in butanol, reflecting changes in the solvent environment.[6]

Environmental Sensitivity: A Powerful Analytical Tool

The true utility of 1-Naphthylamine-2-sulfonic acid lies in the modulation of its photophysical properties by the surrounding environment. This sensitivity allows it to function as a reporter on the molecular scale.

Solvatochromism: Probing Polarity

Solvatochromism is the phenomenon where the color (and hence the absorption and emission spectra) of a compound changes with the polarity of the solvent.[7] This effect arises from differential solvation of the ground and excited electronic states of the fluorophore. In the case of many aminonaphthalenesulfonic acids, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[4][5]

This solvatochromic behavior can be harnessed to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes.[1][7] When 1-Naphthylamine-2-sulfonic acid binds to a non-polar region of a protein, it is shielded from the bulk aqueous solvent, resulting in a blue-shift (hypsochromic shift) of its emission and a significant increase in its fluorescence quantum yield.[1]

Table 2: Expected Solvatochromic Effects on 1-Naphthylamine-2-sulfonic acid Fluorescence

| Solvent Property | Effect on Emission Maximum (λem) | Effect on Quantum Yield (ΦF) |

| Increasing Polarity | Red Shift (Bathochromic) | Decrease |

| Decreasing Polarity | Blue Shift (Hypsochromic) | Increase |

Note: Specific values for 1-Naphthylamine-2-sulfonic acid are not extensively documented; these are general trends observed for related aminonaphthalenesulfonic acids.

pH Dependence: Sensing Protonation States

The fluorescence of 1-Naphthylamine-2-sulfonic acid is also sensitive to the pH of the solution. Both the amino and the sulfonic acid groups can exist in different protonation states depending on the pH. The protonation state of the amino group, in particular, has a profound impact on the electronic structure of the naphthalene ring and, consequently, on the fluorescence properties.

Generally, protonation of the amino group in acidic conditions leads to a quenching of fluorescence. This is because the lone pair of electrons on the nitrogen atom, which is involved in the electronic transitions responsible for fluorescence, becomes engaged in bonding with a proton. As the pH increases and the amino group becomes deprotonated, the fluorescence intensity is typically restored or enhanced. This pH-dependent fluorescence allows 1-Naphthylamine-2-sulfonic acid to be used as a pH indicator in certain applications.[8]

Experimental Protocols

To accurately characterize the photophysical properties of 1-Naphthylamine-2-sulfonic acid, rigorous experimental procedures are essential. The following sections provide step-by-step methodologies for key measurements.

Measurement of Fluorescence Quantum Yield

The relative quantum yield is most commonly determined using a well-characterized standard with a known quantum yield.

Protocol: Relative Quantum Yield Determination

-

Standard Selection: Choose a fluorescent standard with absorption and emission spectra that overlap with those of 1-Naphthylamine-2-sulfonic acid. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the blue-green spectral region.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample (1-Naphthylamine-2-sulfonic acid) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,standard × (Astandard / Asample) × (Isample / Istandard) × (ηsample2 / ηstandard2)

where ΦF is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Caption: Experimental workflow for a solvatochromism study.

Applications in Research and Drug Development

The environmentally sensitive fluorescence of 1-Naphthylamine-2-sulfonic acid underpins its utility in a variety of applications:

-

Probing Protein Hydrophobicity: The enhancement of fluorescence upon binding to hydrophobic pockets of proteins allows for the characterization of these sites and the study of protein folding and conformational changes. [1]* Monitoring Protein-Ligand Interactions: Changes in the fluorescence of 1-Naphthylamine-2-sulfonic acid can be used to monitor the binding of ligands to proteins, enabling the determination of binding affinities and kinetics. [1]* Membrane Studies: Its sensitivity to polarity makes it a useful tool for investigating the properties of biological membranes, including membrane fluidity and the insertion of molecules into the lipid bilayer.

-

Sensing and Bio-imaging: The pH-dependent fluorescence can be exploited for the development of fluorescent pH sensors for cellular and sub-cellular imaging.

Conclusion and Future Perspectives

1-Naphthylamine-2-sulfonic acid is a valuable fluorescent probe with photophysical properties that are exquisitely sensitive to its local environment. Its solvatochromic and pH-dependent fluorescence make it a versatile tool for researchers in chemistry, biology, and medicine. While a comprehensive dataset of its photophysical parameters in a wide range of conditions is still being compiled, the principles and experimental methodologies outlined in this guide provide a solid foundation for its effective use. Future research will likely focus on the development of new applications for this and related aminonaphthalenesulfonic acids, particularly in the areas of high-throughput screening, diagnostics, and advanced cellular imaging. The continued exploration of the rich photophysical behavior of these compounds promises to yield new and powerful tools for scientific discovery.

References

- Jahanban-Esfahlan, A., Pan, Q., & Zhou, D. (2016). Drug-biomolecule Interactions: Fluorescence Studies on Interaction of Aminonaphthalenesulfonic Acid Derivatives With Serum Albumins. Applied Spectroscopy, 70(7), 1047-1063.

- Roy, A., & Bag, B. G. (2012). Effect of pH on ANS binding of chymopapain. Journal of Proteins and Proteomics, 3(2), 101-108.

- Grokipedia. (2024, January 7). Aminonaphthalenesulfonic acids.

- Loving, G. S., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. Journal of the American Chemical Society, 130(41), 13630-13638.

- Loving, G. S., & Imperiali, B. (2009). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. NIH Public Access, 130(41), 13630–13638.

- Cayman Chemical. (n.d.). 1,8-ANS.

- Wikipedia. (2023, November 29). 8-Anilinonaphthalene-1-sulfonic acid.

- Sigma-Aldrich. (n.d.). 8-Anilino-1-naphthalenesulfonic acid ammonium salt (A3125).

- Merck Index. (n.d.). 1-Naphthylamine-4-sulfonic Acid.

- ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- ResearchGate. (2001).

- ResearchGate. (2023). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene-1-sulfonic acid (AmNS)

- ACS Publications. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- PMC. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds.

- NIST. (n.d.). 1-Naphthalenesulfonic acid. NIST Chemistry WebBook.

- Wikipedia. (2023, April 29). Aminonaphthalenesulfonic acids.

- PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid.

- PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid.

- Guidechem. (n.d.). 1-AMINO-2-NAPHTHALENESULFONIC ACID 81-06-1 wiki.

- NIST. (n.d.). Naphthionic acid. NIST Chemistry WebBook.

- The Journal of Physical Chemistry. (1989). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes.

- PMC. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.

Sources

- 1. Drug-biomolecule interactions: fluorescence studies on interaction of aminonaphthalenesulfonic acid derivatives with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-Naphthylamine-4-sulfonic Acid [drugfuture.com]

- 4. scispace.com [scispace.com]

- 5. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Theoretical Investigation of 1-Naphthylamine-2-sulfonic Acid

Foreword: Bridging Theory and Application

In modern drug development and materials science, understanding a molecule is no longer confined to the laboratory bench. Computational chemistry provides a powerful lens to predict, interpret, and guide experimental work. 1-Naphthylamine-2-sulfonic acid, a key intermediate in the synthesis of azo dyes and a scaffold of potential pharmaceutical interest, presents a fascinating case study.[1][2][3][4] Its structure, featuring a rigid naphthalene core, an electron-donating amine group, and a strongly acidic, electron-withdrawing sulfonic acid group, creates a rich electronic landscape that dictates its reactivity, solubility, and intermolecular interactions.

This guide is structured to walk researchers through the foundational theoretical studies of this molecule. We will move beyond mere button-pushing and delve into the causality behind our computational choices. As scientists, our goal is not just to generate data, but to build a robust, validated model of reality. This document serves as a roadmap for that process.

Foundational Profile of 1-Naphthylamine-2-sulfonic Acid

Before any theoretical work can begin, we must understand the established physical and chemical properties of our target. This data serves as the ultimate benchmark against which our computational models will be validated. Aromatic amines and sulfonic acids are well-characterized classes of compounds, providing a strong basis for our investigation.[5][6][7][8]

| Property | Value | Source |

| IUPAC Name | 1-Amino-2-naphthalenesulfonic acid | [9] |

| CAS Number | 81-05-0 | [9] |

| Molecular Formula | C₁₀H₉NO₃S | [1][9] |

| Molecular Weight | 223.25 g/mol | [1][9] |

| Appearance | White to off-white crystalline powder | [9] |

| Solubility | Readily soluble in water, with solubility dependent on pH.[9] | [9] |

| Acidity (pKa) | The sulfonic acid group makes the compound a strong acid.[5][8] | [5][8] |

The Computational Strategy: From Structure to Reactivity

Our primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that offers the best compromise between computational accuracy and resource efficiency for molecules of this size.[10] Our strategy is a multi-step process where each step builds upon the last, creating a self-validating workflow from initial structure to predicted properties.

Caption: A high-level overview of the computational workflow.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the precise protocols for a comprehensive theoretical analysis. The choices of functional and basis set are critical and are justified based on established performance for similar organic acid-base systems.[10]

Protocol 1: Ground State Geometry Optimization

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

Causality: An accurate molecular geometry is the bedrock of all subsequent calculations. Properties like dipole moment, orbital energies, and vibrational frequencies are highly sensitive to bond lengths and angles.

Methodology:

-

Structure Creation: Build the 1-Naphthylamine-2-sulfonic acid molecule using a molecular editor (e.g., Avogadro, GaussView). Ensure correct initial connectivity.

-

Computational Setup:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

-

Level of Theory: DFT, using the B3LYP functional.

-

Basis Set: 6-31++G(d,p).

-

Justification: This is a Pople-style split-valence basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the lone pairs on nitrogen and oxygen and the anionic character of the sulfonate group. The (d,p) adds polarization functions, allowing for non-spherical electron density distribution, which is essential for describing covalent bonds accurately.[10]

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water as the solvent.

-

-

Execution: Submit the calculation using the Opt keyword.

-

Validation (Trustworthiness Check): After optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed and re-optimized.

Protocol 2: Electronic Structure and Reactivity Analysis

Objective: To understand the distribution of electrons within the molecule and predict its chemical behavior.

Causality: The arrangement of frontier molecular orbitals (FMOs) and the electrostatic potential map reveal the most likely sites for electrophilic and nucleophilic attack, hydrogen bonding, and other interactions.

Caption: Key electronic structure analyses derived from the optimized geometry.

Methodology:

-

FMO Analysis:

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Interpretation: The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[11]

-

-

MEP Mapping:

-

Generate the MEP surface and map it onto the molecule's electron density.

-